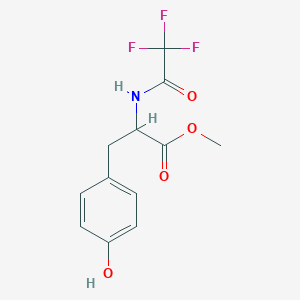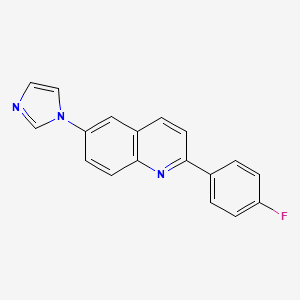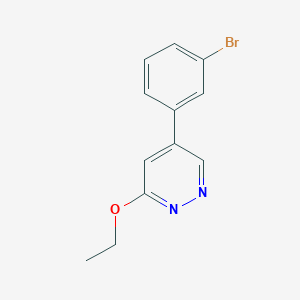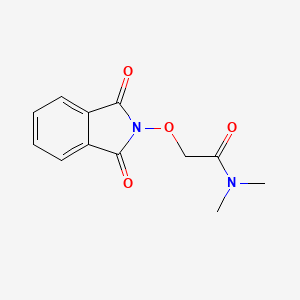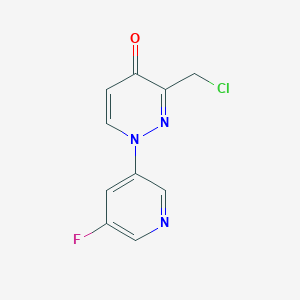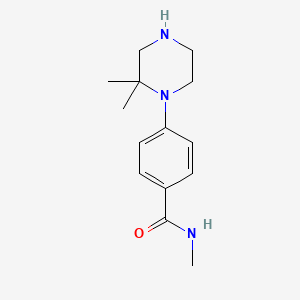
3-(6-Ethylpyridin-3-yl)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Ethylpyridin-3-yl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with an ethyl group at the 6-position and an aniline moiety substituted with a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethylpyridin-3-yl)-4-methylaniline can be achieved through several synthetic routes. One common method involves the following steps:
Nitration of 6-Ethylpyridine: The starting material, 6-ethylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-ethyl-3-nitropyridine.
Reduction of Nitro Group: The nitro group in 6-ethyl-3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-amino-6-ethylpyridine.
Coupling with 4-Methylbenzene: The final step involves the coupling of 3-amino-6-ethylpyridine with 4-methylbenzene under basic conditions, typically using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Ethylpyridin-3-yl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(6-Ethylpyridin-3-yl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 3-(6-Ethylpyridin-3-yl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-Methylpyridin-3-yl)-4-methylaniline
- 3-(6-Ethylpyridin-3-yl)-4-ethylaniline
- 3-(6-Propylpyridin-3-yl)-4-methylaniline
Uniqueness
3-(6-Ethylpyridin-3-yl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
3-(6-ethylpyridin-3-yl)-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-3-13-7-5-11(9-16-13)14-8-12(15)6-4-10(14)2/h4-9H,3,15H2,1-2H3 |
InChI-Schlüssel |
CITYMDYHYFYGLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C=C1)C2=C(C=CC(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








